![molecular formula C8H11N3O4 B2943020 ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate CAS No. 477853-61-5](/img/structure/B2943020.png)
ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate
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Description
Scientific Research Applications
Carcinogenicity Studies
Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been re-evaluated for its carcinogenicity. A significant finding from a meeting at the International Agency for Research on Cancer (IARC) is the classification of ethyl carbamate as a Group 2A carcinogen (Baan et al., 2007).
Chemical Synthesis and Applications
- Ethyl N-cyanocarbamate has been used in the synthesis of certain compounds, demonstrating its utility in chemical reactions. For example, its reaction with hydroxylamine has been shown to yield specific oxadiazole compounds (Suyama et al., 1994).
- The compound has applications in the development of new drugs, as evidenced by its use in creating ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which have shown potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Environmental and Food Safety
- Ethyl carbamate's widespread occurrence in fermented foods and alcoholic beverages has led to research on its potential as an environmental and food toxicant. Studies suggest its long-term exposure may lead to neurological disorders and carcinogenic effects (Gowd et al., 2018).
- Research on the binding of ethyl carbamate to DNA in mouse liver has provided insights into its interaction at the molecular level, suggesting that it binds as an ester to a phosphate group in DNA, potentially leading to genetic alterations (Pound et al., 1976).
Analytical and Detection Methods
- Development of an immunoassay for detecting ethyl carbamate in Chinese rice wine highlights the importance of monitoring this compound in food products for public health safety (Luo et al., 2017).
properties
IUPAC Name |
ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOYXSBGRJDLAN-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N/OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate |
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